molecular formula C11H16N2O3S B7877229 ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate

ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate

Cat. No.: B7877229
M. Wt: 256.32 g/mol
InChI Key: VTQZESCKIYGOOO-UHFFFAOYSA-N
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Description

ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound during its synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced technologies. The process may include the use of specific catalysts and reaction conditions to achieve high yields and purity. Detailed information on the industrial production methods can be found in specialized chemical production literature .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and as a reagent in organic synthesis. In biology, it plays a role in studying molecular interactions and pathways. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The detailed mechanism of action can be studied through advanced biochemical and pharmacological techniques .

Comparison with Similar Compounds

ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

ethyl 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-5-17-11-12-8(6-9(14)13-11)7-10(15)16-4-2/h6H,3-5,7H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZESCKIYGOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)C=C(N1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=O)C=C(N1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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